molecular formula C19H36O B14196383 Nonadec-3-EN-2-one CAS No. 920298-79-9

Nonadec-3-EN-2-one

Cat. No.: B14196383
CAS No.: 920298-79-9
M. Wt: 280.5 g/mol
InChI Key: MVYJYDGCTLTEAP-UHFFFAOYSA-N
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Description

Nonadec-3-en-2-one is a long-chain unsaturated ketone with the IUPAC name 8-[(3E)-5,6-dimethylhept-3-en-2-yl]-16-hydroxy-9,13-dimethyl-18,19-dioxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]this compound . Its structure features a 19-carbon backbone with a ketone group at position 2, a double bond at position 3, and a complex pentacyclic framework incorporating ether and hydroxyl groups. However, detailed experimental data on its synthesis, stability, and industrial uses remain scarce in the provided evidence.

Properties

CAS No.

920298-79-9

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-3-en-2-one

InChI

InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h17-18H,3-16H2,1-2H3

InChI Key

MVYJYDGCTLTEAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-3-EN-2-one can be synthesized through various organic synthesis methods. One common approach involves the ozonolysis of nonadec-1-en-6-yl palmitate. In this method, ozone is bubbled into a stirred solution of nonadec-1-en-6-yl palmitate in dichloromethane at -78°C until the solution turns blue. Nitrogen is then bubbled into the reaction until it becomes colorless, followed by the addition of triphenyl phosphine, and the reaction is warmed to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozonolysis processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Nonadec-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

Nonadec-3-EN-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nonadec-3-EN-2-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for electrophilic addition reactions, which can modify the compound’s activity. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

3-Undecen-2-one

  • Molecular Formula : C₁₁H₂₀O
  • Molecular Weight : 168.28 g/mol
  • CAS Number : 10522-37-9
  • Structure : A linear 11-carbon chain with a ketone at position 2 and a double bond at position 3 .
  • Properties :
    • Liquid at room temperature (based on safety data sheet classification) .
    • Used in analytical chemistry, as referenced in NIST chromatographic databases .
  • Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .

Key Differences from Nonadec-3-en-2-one:

  • Shorter carbon chain (C11 vs. C19), resulting in lower molecular weight and likely higher volatility.
  • Lacks the pentacyclic framework and hydroxyl/ether substituents, simplifying synthesis and purification .

3-Nonen-2-one

  • Molecular Formula : C₉H₁₆O
  • Molecular Weight : 140.22 g/mol
  • CAS Number : 14309-57-0
  • Structure : A 9-carbon chain with the same 3-en-2-one functional groups .
  • Applications :
    • Recognized as a flavoring agent (FEMA 3955), indicating use in food or fragrance industries .
  • Safety : Classified as flammable (Risk Code R11) and requires precautions during storage and transport (UN1197) .

Key Differences from this compound:

  • Significantly shorter chain (C9), enhancing volatility and limiting applications to low-molecular-weight niches (e.g., flavorings).
  • No evidence of complex cyclic substituents, simplifying industrial production .

General Trends and Functional Implications

Property This compound 3-Undecen-2-one 3-Nonen-2-one
Chain Length C19 (long-chain) C11 (mid-chain) C9 (short-chain)
Structural Complexity Pentacyclic + substituents Linear Linear
Volatility Likely low Moderate High
Applications Specialized (e.g., pharma) Analytical standards Flavoring/Fragrance
Safety Profile Unknown EINECS-listed Flammable (R11)

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